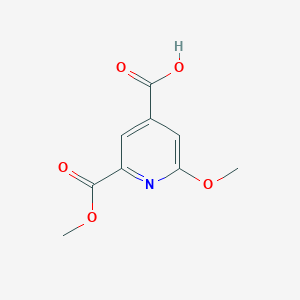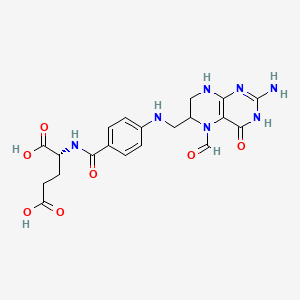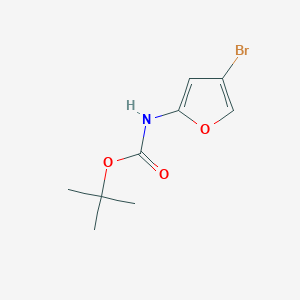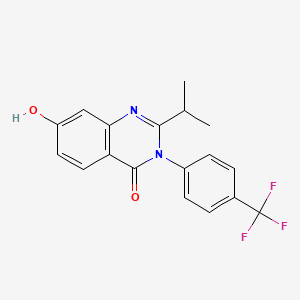
2-Methoxy-6-(methoxycarbonyl)isonicotinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methoxy-6-(methoxycarbonyl)isonicotinic acid is an organic compound with the molecular formula C9H9NO5 It is a derivative of isonicotinic acid, characterized by the presence of methoxy and methoxycarbonyl groups attached to the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-6-(methoxycarbonyl)isonicotinic acid typically involves the esterification of isonicotinic acid derivatives. One common method is the reaction of isonicotinic acid with methanol in the presence of a catalyst such as sulfuric acid, leading to the formation of the methyl ester. This ester can then be further reacted with methanol and a base to introduce the methoxy group at the 2-position.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
化学反应分析
Types of Reactions
2-Methoxy-6-(methoxycarbonyl)isonicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
2-Methoxy-6-(methoxycarbonyl)isonicotinic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial agent due to its structural similarity to isoniazid, a well-known antibiotic.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.
作用机制
The mechanism of action of 2-Methoxy-6-(methoxycarbonyl)isonicotinic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit the synthesis of essential biomolecules by interfering with enzyme activity. The methoxy and methoxycarbonyl groups play a crucial role in its binding affinity and specificity towards these targets.
相似化合物的比较
Similar Compounds
Isonicotinic acid: A precursor to 2-Methoxy-6-(methoxycarbonyl)isonicotinic acid, used in the synthesis of various pharmaceuticals.
Isoniazid: An antibiotic used to treat tuberculosis, structurally related to isonicotinic acid.
Ethionamide: Another derivative of isonicotinic acid, used as a second-line treatment for tuberculosis.
Uniqueness
This compound is unique due to the presence of both methoxy and methoxycarbonyl groups, which confer distinct chemical properties and reactivity. These functional groups enhance its potential as a versatile intermediate in organic synthesis and its applicability in various scientific research fields.
属性
分子式 |
C9H9NO5 |
|---|---|
分子量 |
211.17 g/mol |
IUPAC 名称 |
2-methoxy-6-methoxycarbonylpyridine-4-carboxylic acid |
InChI |
InChI=1S/C9H9NO5/c1-14-7-4-5(8(11)12)3-6(10-7)9(13)15-2/h3-4H,1-2H3,(H,11,12) |
InChI 键 |
GVWFYOVVKBLIQT-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=CC(=N1)C(=O)OC)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















